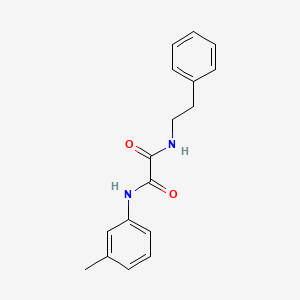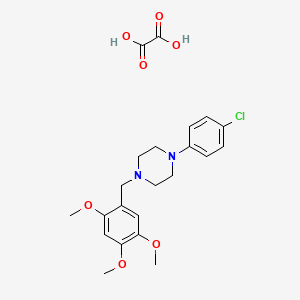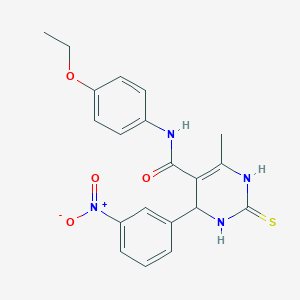![molecular formula C17H19BrO3 B5087105 1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5087105.png)
1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders.
Mechanism of Action
1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to an increase in cAMP production, which in turn activates protein kinase A (PKA). PKA then phosphorylates several downstream targets, including hormone-sensitive lipase (HSL) and perilipin, leading to the breakdown of triglycerides in adipose tissue. This results in an increase in energy expenditure and a reduction in body weight.
Biochemical and Physiological Effects:
1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have several biochemical and physiological effects. In animal models, it has been shown to increase energy expenditure, improve insulin sensitivity, and reduce body weight. In addition, 1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments is its selectivity for the β3-adrenergic receptor. This allows for more precise targeting of adipose tissue and reduces the potential for off-target effects. However, one limitation is its low solubility in aqueous solutions, which can make dosing and administration more challenging.
Future Directions
There are several future directions for research on 1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene. One area of interest is its potential use in treating obesity and metabolic disorders in humans. Another area of interest is its potential use in treating inflammatory and oxidative stress-related diseases. Additionally, further research is needed to better understand the mechanism of action of 1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene involves several steps. The first step is the preparation of 4-bromophenol, which is then reacted with 3-chloropropylamine to form 3-(4-bromophenoxy)propylamine. This intermediate is then reacted with 2-methoxy-4-methylbenzoyl chloride to form 1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene. The overall yield of this synthesis is approximately 10%.
Scientific Research Applications
1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure, improve insulin sensitivity, and reduce body weight in animal models. In addition, 1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases.
properties
IUPAC Name |
1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-13-4-9-16(17(12-13)19-2)21-11-3-10-20-15-7-5-14(18)6-8-15/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBMKUVIDABXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087024.png)
![N-ethyl-3-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methoxybenzamide](/img/structure/B5087039.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5087044.png)

![methyl 4-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5087056.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5087058.png)




![N~2~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5087111.png)

![3-[(4-methylphenyl)thio]-1-phenyl-2-propen-1-one](/img/structure/B5087118.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087125.png)